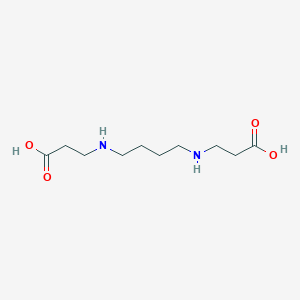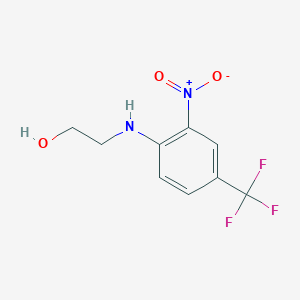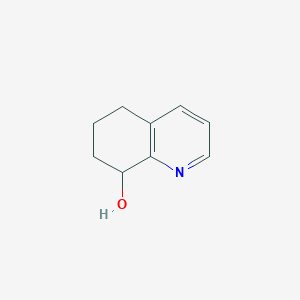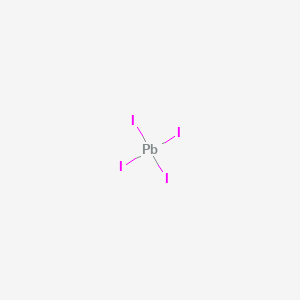
Tetraiodoplumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraiodoplumbane (TIPb) is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. It is a highly reactive and unstable compound, which makes it challenging to handle and study. However, recent advancements in synthesis methods and research techniques have led to significant progress in understanding its mechanism of action and potential applications.
Wirkmechanismus
The mechanism of action of Tetraiodoplumbane is still not fully understood, but it is believed to involve the transfer of iodine atoms to organic substrates. This transfer can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of complex organic molecules. Tetraiodoplumbane has also been shown to act as a radical initiator, which can initiate chain reactions in certain chemical transformations.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Tetraiodoplumbane have not been extensively studied, but it is known to be highly toxic and reactive. It can cause severe damage to the skin, eyes, and respiratory system upon exposure. Therefore, it is essential to handle Tetraiodoplumbane with caution and follow proper safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tetraiodoplumbane is its high reactivity, which makes it a useful reagent for various chemical transformations. However, its instability and toxicity can also pose significant challenges for handling and storing. Therefore, it is essential to use proper safety measures and dispose of Tetraiodoplumbane waste properly.
Zukünftige Richtungen
There are several future directions for Tetraiodoplumbane research, including exploring its potential applications in medicinal chemistry and materials science. Tetraiodoplumbane has been shown to have potential as a catalyst for various reactions, including the synthesis of pharmaceuticals and natural products. Additionally, Tetraiodoplumbane could be used as a building block for the synthesis of novel materials with unique properties, such as high conductivity and thermal stability. Further research is needed to fully understand the potential applications of Tetraiodoplumbane in these areas.
In conclusion, Tetraiodoplumbane is a highly reactive and unstable compound that has gained attention in the scientific community for its potential applications in organic synthesis and catalysis. Although its mechanism of action is still not fully understood, recent advancements in synthesis methods and research techniques have led to significant progress in understanding its properties and potential applications. Further research is needed to fully explore the potential applications of Tetraiodoplumbane in medicinal chemistry and materials science.
Synthesemethoden
Tetraiodoplumbane can be synthesized through several methods, including the reaction of lead with iodine in the presence of a reducing agent, such as sodium borohydride. Another method involves the reaction of lead iodide with iodine in the presence of a Lewis acid catalyst, such as aluminum chloride. These methods have been refined over time to produce high yields of Tetraiodoplumbane, making it more accessible for research purposes.
Wissenschaftliche Forschungsanwendungen
Tetraiodoplumbane has been studied extensively for its potential applications in organic synthesis and catalysis. It has been used as a reagent in various chemical transformations, including the synthesis of complex organic molecules and natural products. Tetraiodoplumbane has also been explored as a catalyst for various reactions, such as the dehydrogenation of alkanes and the oxidation of alcohols.
Eigenschaften
CAS-Nummer |
13779-98-1 |
|---|---|
Produktname |
Tetraiodoplumbane |
Molekularformel |
I4Pb |
Molekulargewicht |
715 g/mol |
IUPAC-Name |
tetraiodoplumbane |
InChI |
InChI=1S/4HI.Pb/h4*1H;/q;;;;+4/p-4 |
InChI-Schlüssel |
CDTCEQPLAWQMLB-UHFFFAOYSA-J |
SMILES |
I[Pb](I)(I)I |
Kanonische SMILES |
I[Pb](I)(I)I |
Andere CAS-Nummern |
13779-98-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




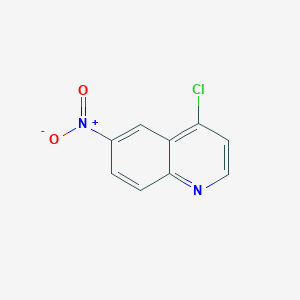

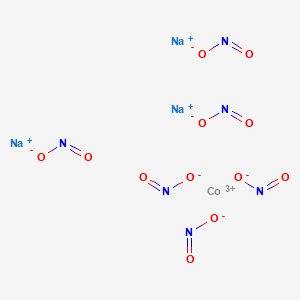
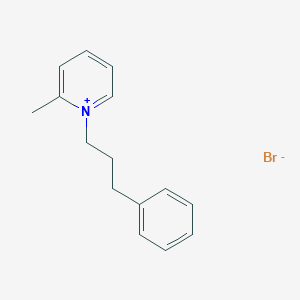

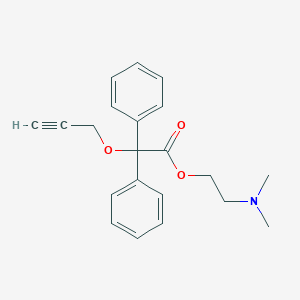
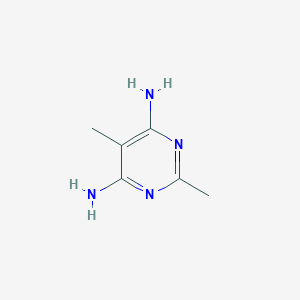
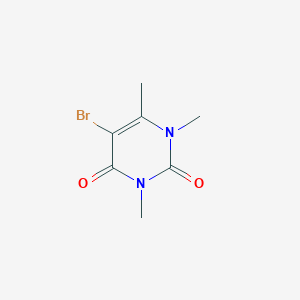
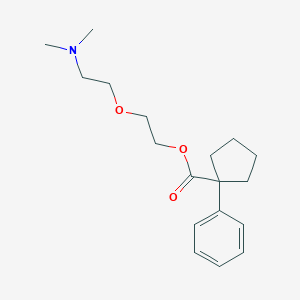
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)
